molecular formula C11H11NO2 B15311183 1-(1-Isocyanatocyclopropyl)-2-methoxybenzene

1-(1-Isocyanatocyclopropyl)-2-methoxybenzene

Cat. No.: B15311183
M. Wt: 189.21 g/mol
InChI Key: XROLZYKNDGHYJQ-UHFFFAOYSA-N
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Description

1-(1-Isocyanatocyclopropyl)-2-methoxybenzene is a compound of significant interest in organic chemistry. It features a unique structure with an isocyanate group attached to a cyclopropyl ring, which is further connected to a methoxy-substituted benzene ring.

Preparation Methods

The synthesis of 1-(1-Isocyanatocyclopropyl)-2-methoxybenzene typically involves the reaction of 1-(1-cyclopropyl)-2-methoxybenzene with phosgene or a similar isocyanate precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(1-Isocyanatocyclopropyl)-2-methoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the isocyanate group to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

1-(1-Isocyanatocyclopropyl)-2-methoxybenzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound’s reactivity makes it useful in bioconjugation techniques, where it can be attached to biomolecules for labeling or modification.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1-Isocyanatocyclopropyl)-2-methoxybenzene involves its highly reactive isocyanate group. This group can react with nucleophiles, such as amines and alcohols, to form urea and carbamate derivatives. These reactions are often catalyzed by transition metals, which facilitate the formation of reactive intermediates and enhance the reaction rate .

Comparison with Similar Compounds

1-(1-Isocyanatocyclopropyl)-2-methoxybenzene can be compared with other isocyanate-containing compounds, such as:

    Propane, 1-isocyanato-: A simpler isocyanate compound with a linear structure.

    Butane, 1-isocyanato-: Another linear isocyanate compound with a slightly longer carbon chain. The uniqueness of this compound lies in its cyclopropyl ring, which imparts additional strain and reactivity compared to linear isocyanates.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

1-(1-isocyanatocyclopropyl)-2-methoxybenzene

InChI

InChI=1S/C11H11NO2/c1-14-10-5-3-2-4-9(10)11(6-7-11)12-8-13/h2-5H,6-7H2,1H3

InChI Key

XROLZYKNDGHYJQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2(CC2)N=C=O

Origin of Product

United States

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